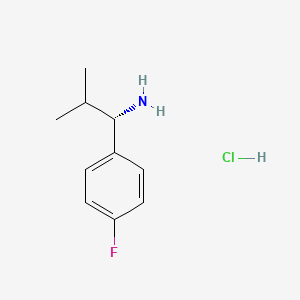

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluorophenylhydrazine hydrochloride is used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used in the treatment of migraine and cluster headaches . Another related compound, 4-Fluoromethylphenidate, is a stimulant and a high potency dopamine reuptake inhibitor .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Molecular Structure Analysis

The molecular structure of a related compound, 4-Fluoroacetanilide, is available in the NIST Chemistry WebBook . The molecular formula of 4-Fluoroacetanilide is C8H8FNO .

Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 4-Fluorophenyl methyl sulfone, are available from Sigma-Aldrich . It is a white crystalline powder with a molecular weight of 174.19 and a molecular formula of FC6H4SO2CH3 .

Wissenschaftliche Forschungsanwendungen

Environmental Science Applications

Amine-functionalized sorbents, similar in functional group characteristics to “(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride”, have been identified as effective for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application is crucial for water treatment technologies, aiming to reduce contaminants to safe levels for drinking water. The efficiency of such sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents which can be optimized for enhanced PFAS removal (Ateia et al., 2019).

Analytical Chemistry Applications

In the realm of analytical chemistry, amine compounds, by extension, can be utilized in the development of sensitive and selective assays for detecting carcinogenic heterocyclic aromatic amines in biological matrices and foodstuff. The analysis of such compounds is vital for understanding exposure risks and biological effects, where methodologies like liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity for these analyses (Teunissen et al., 2010).

Organic Synthesis Applications

In organic synthesis, the methodology for creating compounds with specific fluorine substitutions, akin to the fluorophenyl group in “(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride”, is of significant interest. Efficient synthetic routes to fluorinated biphenyls, for instance, are essential for pharmaceuticals and agrochemicals, demonstrating the critical role of precise synthetic strategies in producing high-value fluorinated organic compounds (Qiu et al., 2009).

Biomedical Research Applications

Amine compounds, through mechanisms involving immune response modification, have shown promise in treating various cutaneous diseases. Imiquimod, for instance, a compound structurally distinct but functionally related to amine-based immune response modifiers, underscores the potential of amine compounds in immunotherapy and anti-tumor applications (Syed, 2001).

Eigenschaften

IUPAC Name |

(1S)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLUEYAXNOWLIN-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662541 |

Source

|

| Record name | (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | |

CAS RN |

1213352-15-8 |

Source

|

| Record name | (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)